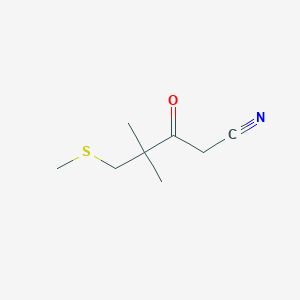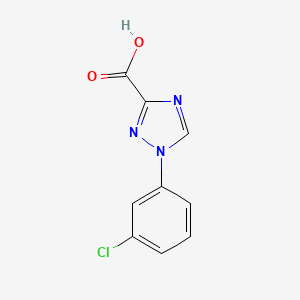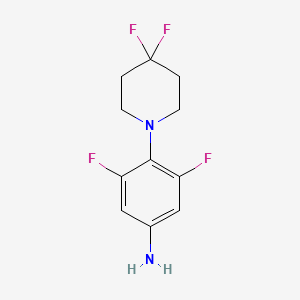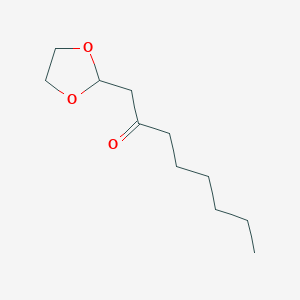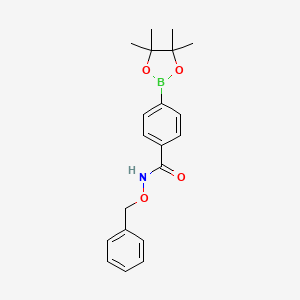
Éster de pinacol del ácido 4-(benciloxi-carbamoyl)bencenoborónico
Descripción general
Descripción
N-Benzyloxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide, also known as BDB, is a synthetic compound that has been used in various scientific research studies. BDB has been found to have a wide range of potential applications, from being used as an antifungal agent to being used as a potential therapeutic agent for a variety of diseases.
Aplicaciones Científicas De Investigación
Productos químicos de laboratorio
Este compuesto se recomienda para su uso como producto químico de laboratorio . Se utiliza en diversas reacciones químicas y experimentos debido a sus propiedades únicas .
Reacciones de acoplamiento cruzado de Suzuki-Miyaura
Los ésteres de ácido borónico, como este compuesto, se utilizan a menudo en reacciones de acoplamiento cruzado de Suzuki-Miyaura . Estas reacciones son un tipo de reacciones de formación de enlaces carbono-carbono catalizadas por paladio, que se utilizan ampliamente en la síntesis orgánica .
Protodesboronación
Este compuesto también se puede utilizar en reacciones de protodesboronación . La protodesboronación es un proceso en el que un ácido borónico o un éster borónico se convierte en un hidrocarburo .
Preparación de fluorenilborolano
El 2-isopropoxi-4,4,5,5-tetrametil-1,3,2-dioxaborolano, un compuesto similar, se puede utilizar para preparar fluorenilborolano . Es posible que “Éster de pinacol del ácido 4-(benciloxi-carbamoyl)bencenoborónico” se pueda utilizar de manera similar.
Síntesis de copolímeros conjugados
Este compuesto se puede utilizar en la síntesis de intermedios para generar copolímeros conjugados . Los copolímeros conjugados son un tipo de polímero donde la columna vertebral del polímero está compuesta por enlaces simples y dobles alternos .
Borilación de arenos
El 2-isopropoxi-4,4,5,5-tetrametil-1,3,2-dioxaborolano se puede utilizar como reactivo para borilicar arenos . Dada la similitud estructural, es posible que “this compound” se pueda utilizar de manera similar.
Mecanismo De Acción
Target of Action
The primary target of 4-(Benzyloxycarbamoyl)benzeneboronic acid pinacol ester is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which forms a carbon-carbon bond between two organic groups .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic ester group of the compound is transferred from boron to palladium, forming a new palladium-carbon bond . This is a key step in the Suzuki–Miyaura cross-coupling reaction .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a major biochemical pathway affected by 4-(Benzyloxycarbamoyl)benzeneboronic acid pinacol ester . This reaction is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds . The compound’s unique reactivity and low toxicity make it a valuable reagent in this process .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a powerful tool in organic synthesis, allowing for the construction of complex organic molecules from simpler building blocks .
Action Environment
The efficacy and stability of 4-(Benzyloxycarbamoyl)benzeneboronic acid pinacol ester can be influenced by various environmental factors. For instance, the compound should be handled and stored in a well-ventilated area to avoid dust formation . Furthermore, the compound should be kept away from heat and sources of ignition due to potential fire hazards .
Propiedades
IUPAC Name |
N-phenylmethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BNO4/c1-19(2)20(3,4)26-21(25-19)17-12-10-16(11-13-17)18(23)22-24-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECXLZBBBRYLFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NOCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1456342.png)
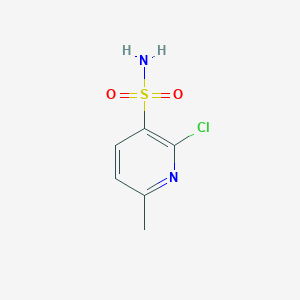
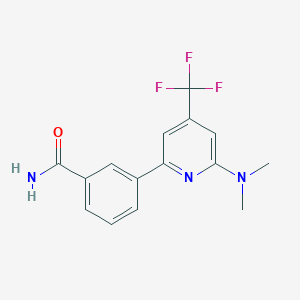
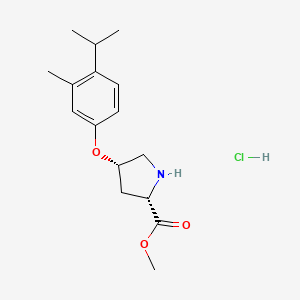

![1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456347.png)
![1-Methyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456348.png)
